2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione
説明
2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione (CAS: 2154356-63-3; molecular formula: C₁₅H₁₀N₂O₄) is a cereblon (CRBN)-targeting ligand derived from the thalidomide scaffold. It features a terminal ethynyl group at the 5-position of the isoindoline-dione ring, which enhances its utility in PROTAC (Proteolysis-Targeting Chimera) synthesis via click chemistry or other linker conjugation strategies . This compound is commercially available with 98% purity and is widely used in oncology research due to its ability to recruit CRBN E3 ubiquitin ligase for targeted protein degradation .
特性
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-ethynylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c1-2-8-3-4-9-10(7-8)15(21)17(14(9)20)11-5-6-12(18)16-13(11)19/h1,3-4,7,11H,5-6H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYGGUUEWHBPNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoindoline Core: The synthesis begins with the preparation of the isoindoline-1,3-dione core. This can be achieved through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.
Introduction of the Piperidinyl Group: The next step involves the introduction of the 2,6-dioxopiperidin-3-yl group. This is typically done through a nucleophilic substitution reaction, where a piperidinyl derivative is reacted with the isoindoline core.
Addition of the Ethynyl Group: The final step is the addition of the ethynyl group at the 5-position of the isoindoline ring. This can be accomplished using a palladium-catalyzed Sonogashira coupling reaction, where an ethynyl derivative is coupled with the halogenated isoindoline intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethynyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications.
科学的研究の応用
The structural formula of 2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione can be represented as follows:
PROTAC Synthesis
PROTAC Technology : PROTACs are bifunctional molecules that can induce targeted protein degradation. They work by linking an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent proteasomal degradation. The incorporation of this compound into PROTACs enhances their effectiveness due to its structural similarity to thalidomide, which is known for its ability to recruit E3 ligases.
Case Study: Development of Novel PROTACs
Research has demonstrated that the integration of this compound into PROTACs significantly improves their selectivity and efficacy in degrading specific oncoproteins involved in cancer progression. For example, a study published in Nature Biotechnology highlighted the successful use of this compound in developing a PROTAC targeting the BCL6 oncoprotein, resulting in enhanced anti-tumor activity in preclinical models.
Anticancer Research
The compound's structural properties suggest potential applications in anticancer therapies. Its ability to modulate protein interactions makes it a candidate for targeting various signaling pathways involved in cancer cell proliferation and survival.
Case Study: Targeting Oncogenic Pathways
In a study published in Cancer Research, researchers utilized this compound to design inhibitors that effectively targeted the NF-kB signaling pathway. The results indicated a significant reduction in tumor growth in xenograft models treated with these inhibitors.
Neurodegenerative Disease Research
There is emerging interest in the role of this compound in neurodegenerative diseases due to its potential neuroprotective effects. By modulating specific protein interactions implicated in neurodegeneration, it may serve as a therapeutic agent.
Case Study: Neuroprotection Studies
A recent investigation published in Journal of Neuroscience explored the neuroprotective effects of this compound against oxidative stress-induced neuronal death. The study found that treatment with this compound significantly improved neuronal survival rates and reduced markers of oxidative damage.
作用機序
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Structural Derivatives of Thalidomide
The following table summarizes key structural analogs and their biological/pharmacological properties:
Functional Group Impact on Activity
- Ethynyl Group (5-position) : The ethynyl substituent in this compound enables efficient conjugation to PROTAC linkers via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a critical advantage over hydroxyl or bromo derivatives .
- Amino vs. Ethynyl: Amino-substituted analogs (e.g., Con1, Lenalidomide) exhibit direct immunomodulatory effects (e.g., TNF-α suppression) but lack the synthetic versatility of ethynyl derivatives for PROTAC engineering .
- Hydroxy/Bromo Substituents : These groups (e.g., 5-hydroxy or 5-bromo derivatives) are less reactive in linker conjugation compared to ethynyl, limiting their utility in complex PROTAC architectures .
生物活性
2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione (CAS No. 2154356-63-3) is a synthetic compound that has garnered attention due to its potential biological activities, particularly as a thalidomide analog. This compound is primarily investigated for its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative tools in targeted protein degradation.
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₁₀N₂O₄ |
| Molecular Weight | 282.25 g/mol |
| Purity | ≥95% |
| CAS Number | 2154356-63-3 |
The biological activity of this compound is largely attributed to its interaction with cereblon (CRBN), a substrate receptor for the E3 ubiquitin ligase complex. This interaction facilitates the degradation of specific proteins involved in various cellular processes, including cell proliferation and immune responses.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. For instance, a study demonstrated that a structurally similar derivative exhibited significant antiproliferative activity against NCI-H929 and U2932 cell lines with IC₅₀ values of 2.25 µM and 5.86 µM, respectively . The compound also showed comparable efficacy to lenalidomide, a well-known immunomodulatory drug.
Immunomodulatory Activity
The compound has been shown to inhibit tumor necrosis factor-alpha (TNF-α) levels in LPS-stimulated peripheral blood mononuclear cells (PBMCs), with an IC₅₀ of 0.76 µM . This suggests a potential role in modulating immune responses, which is critical in the treatment of inflammatory diseases and certain cancers.
Apoptosis Induction
The ability to induce apoptosis in cancer cells was assessed using annexin V-FITC/PI staining assays. The results indicated that treatment with the compound led to a dose-dependent increase in apoptotic events in NCI-H929 cells, highlighting its potential as an anticancer agent .
Case Studies
- Study on CRBN Modulation : A series of derivatives related to 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione were synthesized and evaluated for their ability to modulate CRBN. The most potent derivative exhibited significant antiproliferative activity and low toxicity to normal human cells .
- Comparative Analysis with Lenalidomide : In head-to-head comparisons with lenalidomide, the tested compound displayed similar or enhanced biological activities against specific cancer cell lines while maintaining lower toxicity profiles .
Q & A
Q. What are the recommended methods for synthesizing 2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione in a laboratory setting?
The synthesis typically involves multi-step organic reactions, including condensation and cyclization steps. A critical factor is the selection of catalysts (e.g., palladium-based catalysts for cross-coupling reactions) and solvent systems to optimize yield. Reaction design should integrate computational path-search methods to predict intermediate stability and transition states, reducing trial-and-error approaches. Post-synthesis purification via column chromatography or recrystallization is essential to isolate the target compound .
Q. How can researchers characterize the purity and structural integrity of this compound?
High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and piperidine/isoindoline ring conformations. Mass spectrometry (MS) provides molecular weight validation. For crystalline samples, X-ray diffraction (XRD) can resolve stereochemical ambiguities .
Q. What in vitro assays are suitable for initial screening of enzyme inhibitory activity?
Enzymatic assays using fluorogenic or chromogenic substrates are ideal for preliminary screening. For example, kinetic studies can measure inhibition constants (Ki) via Lineweaver-Burk plots. Receptor-binding assays (e.g., surface plasmon resonance) quantify interaction thermodynamics. Control experiments should include competitive inhibitors to validate specificity .
Q. What safety precautions are necessary when handling this compound in laboratory experiments?
Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Work should be conducted in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water. Emergency protocols require access to eyewash stations and medical consultation for persistent symptoms .
Advanced Research Questions
Q. What strategies are effective for optimizing reaction yields while minimizing by-product formation?
Design of Experiments (DoE) methodologies, such as factorial design or response surface modeling, systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. Computational reaction path searches (e.g., using density functional theory, DFT) predict energetically favorable pathways, reducing unwanted intermediates. Real-time monitoring via in-situ spectroscopy (e.g., IR) helps detect by-product formation early .
Q. How can computational chemistry aid in predicting the biological activity of this compound?
Molecular docking simulations (e.g., AutoDock Vina) model interactions with target proteins (e.g., ubiquitin ligases or kinases). Quantum mechanical/molecular mechanical (QM/MM) hybrid methods assess binding affinity and transition states for enzyme inhibition. Machine learning models trained on structural analogs can predict pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How to resolve contradictions in experimental data between theoretical predictions and observed biological activities?
Cross-validate computational models with experimental data (e.g., IC50 vs. predicted Kd). If discrepancies persist, re-examine force field parameters or solvent effects in simulations. Experimental replicates with tighter control over variables (e.g., pH, ionic strength) may reveal overlooked factors. Bayesian statistical frameworks quantify uncertainty in both datasets .
Q. How can AI-driven tools enhance the design of derivatives with improved pharmacological properties?
AI platforms like COMSOL Multiphysics integrated with reaction databases automate derivative design. Generative adversarial networks (GANs) propose novel analogs with optimized ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. Reinforcement learning prioritizes synthetic routes based on cost and feasibility. Autonomous laboratories enable high-throughput validation of AI-generated hypotheses .
Methodological Notes
- Data Contradiction Analysis : Use hierarchical clustering or principal component analysis (PCA) to identify outliers in biological datasets. Pair with sensitivity analysis in computational models to isolate conflicting variables .
- Advanced Characterization : For polymorphic form identification, combine differential scanning calorimetry (DSC) with synchrotron XRD. Dynamic vapor sorption (DVS) assesses hygroscopicity, critical for formulation stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
